molecular formula C7H7NO2 B1172248 panosialin CAS No. 12676-80-1

panosialin

Cat. No.: B1172248
CAS No.: 12676-80-1
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Description

Panosialin is a secondary metabolite isolated from Streptomyces species, first identified in 1971 for its ability to inhibit various enzymes, including viral sialidase, acid phosphatase, and polygalacturonase . This acylbenzenediol sulfate compound has garnered renewed research interest as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II) . By targeting FabI in Staphylococcus aureus and FabK in Streptococcus pneumoniae with IC50 values in the 3-5 µM range, this compound disrupts bacterial fatty acid synthesis, which is essential for maintaining cell membrane integrity . This mechanism underpins its antibacterial activity, particularly against Gram-positive bacteria like S. aureus and S. pneumoniae . Its action on the FAS-II pathway, which is absent in humans, makes it a compelling candidate for researching novel antimicrobial strategies against drug-resistant pathogens . Researchers value this compound for its dual role as a classic enzyme inhibitor and a specific tool for studying bacterial lipid biosynthesis. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

12676-80-1

Molecular Formula

C7H7NO2

Origin of Product

United States

Biosynthesis and Microbial Origin of Panosialin

Identification of Panosialin-Producing Streptomyces Strains

The discovery and isolation of this compound are credited to research focused on identifying novel enzyme inhibitors from microbial sources. Several strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites, have been identified as producers of this compound and its analogues.

One of the earliest and most notable identified producers is Streptomyces pseudoverticillus strain OH-5186 . kitasato-u.ac.jp This strain was the source from which panosialins D and wD were first isolated during screenings for glycosidase inhibitors. kitasato-u.ac.jpnih.gov Further investigation of strain OH-5186 revealed that it also produces other related compounds, including panosialins A, B, C, wA, wB, and wC. kitasato-u.ac.jp

Another significant this compound-producing microorganism is Streptomyces sp. AN1761 . nih.govjmb.or.krkribb.re.kr Researchers investigating inhibitors of enoyl-acyl carrier protein (ACP) reductase isolated four distinct acyl-benzenediol sulfate (B86663) metabolites from this strain. nih.govjmb.or.kr Through mass spectrometry and NMR analysis, these compounds were identified as panosialins A, B, wA, and wB. nih.govjmb.or.krkribb.re.kr The discovery of this compound production in Streptomyces sp. AN1761 highlighted its potential as an inhibitor of fatty acid biosynthesis. nih.govkoreascience.kr

The table below summarizes the key this compound-producing strains and the specific compounds they are known to produce.

Producing StrainIdentified this compound AnaloguesReference
Streptomyces pseudoverticillus OH-5186This compound A, B, C, D, wA, wB, wC, wD kitasato-u.ac.jpnih.gov
Streptomyces sp. AN1761This compound A, B, wA, wB nih.govjmb.or.krkribb.re.kr

Genetic and Enzymatic Basis of this compound Biosynthesis

The synthesis of complex natural products like this compound within Streptomyces is orchestrated by a series of dedicated enzymes encoded by genes clustered together on the chromosome, known as a biosynthetic gene cluster (BGC) . nih.govmdpi.com While the specific BGC for this compound has not been fully elucidated in all producing strains, the general enzymatic steps can be inferred from its chemical structure and comparison to related metabolic pathways.

The core structure of this compound is an alkylated benzenediol, suggesting the involvement of a polyketide synthase (PKS) . geomar.de PKS enzymes are large, multi-domain proteins that construct carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions. nih.gov In the case of this compound, a Type III PKS is proposed to be responsible for creating the aromatic resorcinol (B1680541) ring and attaching the long alkyl side chain. geomar.deresearchgate.net

Following the formation of the core alkylresorcinol structure, a crucial tailoring step is its sulfation. This reaction is catalyzed by a sulfotransferase (SULT) enzyme. nih.gov This enzyme transfers a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one or both of the hydroxyl groups on the benzenediol ring. nih.gov The presence of monosulfated (this compound w-series) and disulfated (this compound series) analogues suggests that the sulfotransferase may act sequentially or that different enzymes could be involved. nih.govnih.gov

The genetic control of this process involves structural genes that code for the PKS and sulfotransferase enzymes, as well as regulatory genes that control the timing and level of their expression. psu.edu These regulatory mechanisms ensure that the production of this compound occurs at the appropriate stage of the bacterium's life cycle, often in response to specific environmental or nutritional cues. psu.edu

Proposed Biosynthetic Pathways of Acyl-Benzenediol Sulfate Metabolites

The biosynthesis of this compound is a subset of the broader pathway for producing acyl-benzenediol sulfate metabolites, which shares significant similarities with the well-studied alkylresorcinol biosynthesis pathway . geomar.deresearchgate.net Alkylresorcinols are amphipathic phenolic lipids produced by a variety of bacteria, fungi, and plants. geomar.dewikipedia.orgnih.gov

The proposed biosynthetic pathway for this compound is as follows:

Polyketide Chain Assembly : The pathway initiates with a Type III polyketide synthase (PKS). This enzyme selects a fatty acyl-CoA starter unit, which determines the length of the final alkyl side chain. It then catalyzes several rounds of condensation with malonyl-CoA extender units to build a linear polyketide chain. researchgate.net

Cyclization and Aromatization : The PKS then folds the polyketide intermediate and catalyzes an intramolecular C-to-C aldol (B89426) condensation, leading to the formation of the characteristic resorcinol (1,3-benzenediol) aromatic ring. This cyclization reaction releases the final alkylresorcinol molecule. geomar.deresearchgate.net

Sulfation : The newly formed alkylresorcinol serves as the substrate for one or more sulfotransferase (SULT) enzymes. nih.gov These enzymes catalyze the transfer of sulfate groups from PAPS to the hydroxyl moieties of the resorcinol ring, yielding the final monosulfated (this compound wA, wB, wD) or disulfated (this compound A, B, D) products. kitasato-u.ac.jpnih.govnih.gov

This pathway highlights a modular biosynthetic logic where a conserved PKS engine generates a common alkyl-benzenediol scaffold, which is then diversified by tailoring enzymes like sulfotransferases. This convergence of pathways is a common theme in microbial natural product biosynthesis, allowing for the generation of structural diversity from a limited set of core biosynthetic machinery. geomar.deresearchgate.net

Production Optimization Strategies for this compound Yield in Streptomyces Cultures

Maximizing the production of a specific secondary metabolite like this compound from Streptomyces cultures is a key objective for research and potential commercial applications. The yield can often be significantly enhanced by optimizing various physical and nutritional parameters of the fermentation process. peerj.comscirp.org While specific studies on this compound optimization are not extensively detailed in the public domain, general strategies for Streptomyces fermentation are applicable.

Key optimization strategies include:

Medium Composition: The choice of carbon and nitrogen sources is critical. scirp.orgnih.gov Different Streptomyces species have distinct preferences. For instance, some strains may exhibit higher productivity with complex carbon sources like starch or mannitol, while others prefer simple sugars like glucose. scirp.orgresearchgate.net Similarly, organic nitrogen sources such as soybean meal, peptone, or casein often support robust growth and secondary metabolite production. scirp.orgnih.gov

Culture Conditions: Physical parameters play a vital role in microbial metabolism and product formation. peerj.comscirp.org

pH: The optimal initial pH for metabolite production in Streptomyces is typically near neutral (pH 7.0), although the ideal pH can vary between strains and for different products. scirp.orgresearchgate.net

Temperature: Most Streptomyces are mesophilic, with optimal production temperatures generally falling between 27°C and 35°C. scirp.orgplos.org Deviations from the optimal temperature can lead to a significant decrease in yield. plos.org

Agitation and Aeration: As obligate aerobes, Streptomyces require sufficient oxygen for growth and biosynthesis. peerj.com Optimizing the agitation speed (rpm) in a shaker flask or bioreactor ensures proper mixing and oxygen transfer, which is essential for maximizing yield. peerj.com

Precursor Feeding: Supplying the biosynthetic pathway with specific precursors can sometimes boost the yield of the final product. For this compound, feeding the culture with fatty acids that can be converted into the appropriate fatty acyl-CoA starter units could potentially increase the formation of the alkylresorcinol core.

Genetic Engineering: Modern synthetic biology approaches can be used to enhance production. This can involve overexpressing key biosynthetic genes (like the PKS or SULT) or deleting genes from competing metabolic pathways to channel more resources towards this compound synthesis. mdpi.com

The table below outlines the typical parameters that are manipulated to optimize secondary metabolite production in Streptomyces.

ParameterTypical Range/OptionsRationaleReference
Carbon Source Glucose, Starch, Mannitol, GlycerolProvides energy and building blocks for biosynthesis. scirp.orgnih.gov
Nitrogen Source Soybean Meal, Peptone, Casein, Ammonium SulfateEssential for synthesizing amino acids, proteins, and enzymes. scirp.orgnih.gov
Initial pH 5.0 - 10.0 (Optimum usually 6.0-8.0)Affects enzyme activity and nutrient uptake. scirp.orgplos.org
Temperature 25°C - 37°C (Optimum usually 27°C-35°C)Influences microbial growth rate and enzyme kinetics. scirp.orgplos.org
Agitation Speed 150 - 250 rpmEnsures homogeneity and adequate oxygen supply. peerj.com
Incubation Time 4 - 10 daysProduction is often growth-phase dependent, peaking in the stationary phase. peerj.comscirp.org

By systematically applying these optimization strategies, it is possible to substantially increase the titer of this compound in Streptomyces fermentation broths.

Molecular Mechanisms of Panosialin Action

Panosialin as a Broad-Spectrum Enzyme Inhibitorresearchgate.netjmb.or.krkitasato-u.ac.jpbocsci.com

This compound is recognized as a potent inhibitor of several classes of enzymes, including glycosidases, sialidases, acid phosphatases, and bacterial enoyl-acyl carrier protein (ACP) reductases. researchgate.netjmb.or.krkitasato-u.ac.jp This wide-ranging inhibitory profile allows it to interfere with key metabolic and signaling pathways.

Glycosidase Inhibition Profile (α-mannosidase, α-glucosidase, β-glucosidase)bocsci.comnih.govmedchemexpress.commedchemexpress.eu

Panosialins, including this compound D and wD, have demonstrated strong inhibitory effects on several glycosidases. kitasato-u.ac.jpnih.gov These enzymes are critical for the breakdown of complex carbohydrates. The inhibitory action of this compound extends to α-mannosidase, α-glucosidase, and β-glucosidase. nih.govmedchemexpress.commedchemexpress.eu

Specifically, panosialins D and wD, isolated from Streptomyces sp. OH-5186, are potent inhibitors of these glycosidases. nih.gov The inhibition of α-glucosidase, in particular, is a key mechanism for controlling postprandial hyperglycemia, as it slows the digestion of carbohydrates and the subsequent absorption of glucose. wikipedia.orgfrontiersin.org The inhibitory activity of different this compound analogues against various glycosidases highlights their potential as modulators of carbohydrate metabolism. medchemexpress.eumedchemexpress.eu

Table 1: Inhibitory Activity (IC50) of this compound D and wD against Glycosidases

Glycosidase This compound D (IC50, M) This compound wD (IC50, M)
α-Mannosidase (jack bean) 2.9 x 10⁻⁶ 5.9 x 10⁻⁶
α-Glucosidase (yeast) 4.5 x 10⁻⁶ 2.8 x 10⁻⁸
β-Glucosidase (almond) 2.7 x 10⁻⁶ 1.1 x 10⁻⁶

Data sourced from a study on panosialins D and wD. kitasato-u.ac.jp

Sialidase Inhibitionresearchgate.netjmb.or.krkitasato-u.ac.jpbocsci.comresearchgate.net

Panosialins A and B have been identified as inhibitors of viral sialidase, also known as neuraminidase. researchgate.netjmb.or.krresearchgate.net This enzyme is crucial for the life cycle of many viruses, including the influenza virus, as it facilitates the release of new virus particles from infected cells. unimib.itmdpi.com By blocking sialidase activity, this compound can impede viral propagation. unimib.it The inhibition of sialidase is a key therapeutic strategy against influenza. nih.govnih.gov this compound's ability to inhibit this enzyme underscores its potential antiviral applications.

Acid Phosphatase Inhibitionresearchgate.netkitasato-u.ac.jpresearchgate.net

This compound has been shown to inhibit acid phosphatase. researchgate.netresearchgate.netnih.govnih.gov Acid phosphatases are a group of enzymes that are active in acidic environments and are involved in the hydrolysis of phosphate (B84403) esters. scielo.brpsu.edu The inhibition of acid phosphatase by this compound was one of its earliest described biological activities. researchgate.net A study reported an ID50 value of 3.8×10⁻⁵M for this compound against acid phosphatase. researchgate.net

Polygalacturonase Inhibitionresearchgate.net

This compound has been reported to inhibit polygalacturonase. researchgate.netresearchgate.net Polygalacturonases are enzymes that degrade pectin, a major component of the plant cell wall. wikipedia.org These enzymes are often produced by plant pathogens to facilitate infection. wikipedia.org The inhibitory effect of this compound on polygalacturonase was noted with an ID50 value of 3.9×10⁻⁵M. researchgate.net

Bacterial Enoyl-Acyl Carrier Protein (ACP) Reductase Inhibition (e.g., FabI, FabK)researchgate.netjmb.or.krbocsci.comnih.govkribb.re.kr

A significant aspect of this compound's molecular action is its potent inhibition of bacterial enoyl-acyl carrier protein (ACP) reductases, such as FabI and FabK. researchgate.netjmb.or.krnih.govkribb.re.kr These enzymes are essential components of the bacterial fatty acid synthesis (FAS-II) pathway and are attractive targets for antibacterial drugs because the FAS-II system in bacteria is distinct from the fatty acid synthase (FAS-I) system in mammals. mdpi.com

Panosialins A, B, wA, and wB have demonstrated strong inhibitory activity against FabI from Staphylococcus aureus and FabK from Streptococcus pneumoniae, with IC50 values in the range of 3-5 μM. jmb.or.krnih.gov Their inhibition of the Mycobacterium tuberculosis homolog, InhA, was weaker, with IC50 values of 9-12 μM. jmb.or.krnih.gov Biochemical analysis has revealed that this compound wB exhibits a mixed mechanism of enzymatic inhibition against S. aureus FabI. mdpi.comresearchgate.net

Table 2: Inhibitory Activity (IC50) of Panosialins against Bacterial Enoyl-ACP Reductases

Compound S. aureus FabI (IC50, µM) S. pneumoniae FabK (IC50, µM) M. tuberculosis InhA (IC50, µM)
This compound A 3-5 3-5 9-12
This compound B 3-5 3-5 9-12
This compound wA 3-5 3-5 9-12
This compound wB 3-5 3-5 9-12

Data sourced from studies on this compound's inhibition of enoyl-ACP reductases. jmb.or.krnih.gov

Specificity for Bacterial FAS-II System Enzymes

The Type II fatty acid synthesis (FAS-II) system is essential for bacterial membrane biogenesis and represents a key target for antibacterial agents. researchgate.netnih.gov This system is composed of several discrete enzymes, each catalyzing a specific step in the fatty acid elongation cycle. frontiersin.orgmpg.de Panosialins have demonstrated inhibitory activity against enzymes within this pathway, particularly the enoyl-acyl carrier protein (ACP) reductases. researchgate.netresearchgate.net

Panosialins A, B, wA, and wB have been shown to inhibit FabI from Staphylococcus aureus and FabK from Streptococcus pneumoniae, with IC50 values in the range of 3-5 μM. kitasato-u.ac.jp The inhibitory activity of this compound wB on fatty acid biosynthesis has been observed to be greater than that of this compound B, which aligns with its more potent effect on bacterial growth. researchgate.net The mechanism of inhibition of S. aureus FabI by this compound wB has been studied, highlighting the potential of these compounds as inhibitors of bacterial enoyl-ACP reductases. researchgate.net The differences in the organization of the FAS system between bacteria (dissociated Type II) and mammals (large multi-enzyme Type I complex) offer a potential for selective toxicity, making the FAS-II pathway an attractive target for antibiotic development. mpg.denih.gov

Table 1: Inhibitory Activity of Panosialins against Bacterial FAS-II Enzymes

β-Lactamase Inhibition (e.g., TEM-2 β-lactamase)

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins by hydrolyzing the β-lactam ring. toxicology.czmdpi.com Inhibition of these enzymes can restore the efficacy of β-lactam antibiotics. toxicology.cz this compound has been identified as an inhibitor of β-lactamases.

Specifically, this compound B has been shown to competitively inhibit TEM-2 β-lactamase with a Ki value of 0.1 µM. kitasato-u.ac.jp TEM-2 is a plasmid-mediated class A β-lactamase commonly found in Gram-negative bacteria such as Escherichia coli. toxicology.czmdpi.comdovepress.com The ability of this compound to inhibit this enzyme suggests its potential as an adjunct in combination therapies to overcome bacterial resistance to β-lactam antibiotics. dovepress.comnih.gov

HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the life cycle of the human immunodeficiency virus (HIV). googleapis.com It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a critical step for the formation of infectious virions. nih.gov Inhibition of HIV-1 protease is a key strategy in antiretroviral therapy. googleapis.comnih.gov

This compound A has demonstrated inhibitory activity against HIV-1 protease. kitasato-u.ac.jp At a concentration of 10 µg/ml, this compound A was found to inhibit 66% of the enzyme's activity. kitasato-u.ac.jp This finding indicates that this compound possesses the potential to interfere with HIV replication, making it a subject of interest in the search for new anti-HIV agents. wikipedia.org

α1,3-Fucosyltransferase Inhibition (Fuc-TVII)

α1,3-Fucosyltransferase VII (Fuc-TVII) is a crucial enzyme involved in the biosynthesis of selectin ligands. nih.govnih.gov Selectins are cell adhesion molecules that play a vital role in leukocyte trafficking and inflammatory responses. nih.gov By catalyzing the addition of fucose in an α1,3 linkage, Fuc-TVII contributes to the formation of functional ligands for E- and P-selectins on leukocytes. nih.govnih.gov

Panosialins A and B were originally isolated as inhibitors of Fuc-TVII. nih.gov They inhibit the activity of Fuc-TVII with IC50 values of 4.8 and 5.3 µg/ml, respectively. kitasato-u.ac.jpnih.gov This inhibition of Fuc-TVII by this compound A leads to a suppression of selectin ligand expression on cells, which in turn inhibits cell adhesion mediated by E-selectin. nih.gov Panosialins were the first reported inhibitors of Fuc-TVII capable of suppressing the biosynthesis of selectin ligands. nih.gov

Table 2: Inhibitory Activity of Panosialins against Various Enzymes

This compound Interactions with Cellular Processes

Beyond direct enzyme inhibition, this compound can influence broader cellular functions, including the modulation of signaling pathways and interference with essential microbial physiological activities. kitasato-u.ac.jp

Modulation of Cell Signaling Pathways

Cell signaling pathways are complex networks that transmit information from a cell's exterior to its interior, ultimately governing cellular responses. sci-hub.sefrontiersin.org These pathways are fundamental to processes like cell proliferation, differentiation, and apoptosis, and their dysregulation is often implicated in diseases such as cancer and inflammatory conditions. bmglabtech.comnih.gov Natural compounds are known to modulate these signaling networks. bmglabtech.com

While direct, detailed studies on this compound's comprehensive effects on specific signaling cascades like MAPK or NF-κB are not extensively documented in the provided context, its inhibitory actions on enzymes such as Fuc-TVII imply a modulatory role in signaling events related to inflammation and immune cell trafficking. nih.govnih.gov By inhibiting Fuc-TVII, this compound suppresses the expression of selectin ligands, thereby interfering with the signaling that initiates leukocyte adhesion to the endothelium, a critical step in the inflammatory response. nih.govnih.gov

Interference with Microbial Physiological Processes

This compound's inhibitory effects on key enzymes directly translate to the disruption of vital microbial physiological processes. kitasato-u.ac.jp These processes are essential for bacterial survival, growth, and pathogenicity.

Identification and Characterization of this compound Molecular Targets

This compound and its derivatives have been identified as potent inhibitors of several key bacterial enzymes, primarily within the fatty acid biosynthesis (FAS-II) pathway. jmb.or.krresearchgate.net This pathway is essential for the construction of bacterial cell membranes, making it an attractive target for new antibacterial agents. researchgate.netresearchgate.net

The primary molecular targets of panosialins are the enoyl-acyl carrier protein (enoyl-ACP) reductases. jmb.or.krresearchgate.net These enzymes catalyze the final, rate-limiting step in each cycle of fatty acid elongation. researchgate.netresearchgate.net There are several isoforms of enoyl-ACP reductase, including FabI, FabK, and FabL, with different distributions across bacterial species. researchgate.net For instance, Staphylococcus aureus primarily has FabI, while Streptococcus pneumoniae contains FabK. researchgate.net

Research has shown that panosialins A, B, wA, and wB are effective inhibitors of bacterial enoyl-ACP reductases from Staphylococcus aureus (FabI), Streptococcus pneumoniae (FabK), and Mycobacterium tuberculosis (InhA, a FabI homolog). jmb.or.kr The inhibitory activity of these this compound compounds is more potent against S. aureus FabI and S. pneumoniae FabK compared to M. tuberculosis InhA. jmb.or.kr

Beyond the FAS-II pathway, certain panosialins have been shown to inhibit other enzymes. Panosialins D and wD are recognized as inhibitors of glycosidases, such as α-mannosidase, α-glucosidase, and β-glucosidase. kitasato-u.ac.jpmedchemexpress.commedchemexpress.eu Additionally, panosialins A and B have demonstrated inhibitory activity against HIV-1 protease and TEM-2 β-lactamase, respectively. kitasato-u.ac.jp They also inhibit α1,3-fucosyltransferase (Fuc-TVII), a key enzyme in the biosynthesis of selectin ligands. kitasato-u.ac.jp

The characterization of these molecular targets has been primarily achieved through in vitro enzymatic assays. jmb.or.krkitasato-u.ac.jp These studies typically measure the concentration of the this compound compound required to inhibit 50% of the enzyme's activity (IC₅₀). The results from these assays have been crucial in confirming the direct interaction between panosialins and their target enzymes and in quantifying their inhibitory potency.

Table 1: Inhibitory Activity (IC₅₀) of Panosialins Against Various Enoyl-ACP Reductases

Compound S. aureus FabI (µM) S. pneumoniae FabK (µM) M. tuberculosis InhA (µM)
This compound A 3-5 3-5 9-12
This compound B 3-5 3-5 9-12
This compound wA 3-5 3-5 9-12
This compound wB 3-5 3-5 9-12

Data sourced from the Journal of Microbiology and Biotechnology. jmb.or.kr

Table 2: Other Known Molecular Targets of Panosialins

This compound Derivative(s) Molecular Target Observed Effect
Panosialins D, wD α-mannosidase, α-glucosidase, β-glucosidase Inhibition
This compound A HIV-1 protease 66% inhibition at 10 µg/ml
This compound B TEM-2 β-lactamase Competitive inhibition (Ki=0.1 µM)
Panosialins A, B α1,3-fucosyltransferase (Fuc-TVII) IC₅₀ of 4.8 and 5.3 µg/mL, respectively

Data sourced from various studies. kitasato-u.ac.jpmedchemexpress.commedchemexpress.eu

Biochemical Analysis of this compound Inhibitory Mechanisms (e.g., mixed mechanism of enzymatic inhibition)

Biochemical analyses have provided deeper insights into how panosialins inhibit their target enzymes. For some this compound-enzyme interactions, a specific type of inhibition known as a mixed mechanism has been identified. researchgate.netnih.gov

Mixed inhibition is a form of enzymatic inhibition where the inhibitor can bind to the enzyme regardless of whether the enzyme has already bound to its substrate. wikipedia.org However, the inhibitor typically shows a different affinity for the free enzyme compared to the enzyme-substrate complex. wikipedia.org This type of inhibition is distinct from competitive inhibition (where the inhibitor only binds to the free enzyme) and uncompetitive inhibition (where the inhibitor only binds to the enzyme-substrate complex). wikipedia.org In mixed inhibition, the inhibitor binds to an allosteric site, which is a site on the enzyme different from the active site where the substrate binds. wikipedia.org

The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For this compound B, competitive inhibition against TEM-2 β-lactamase has been observed with a Ki value of 0.1 µM. kitasato-u.ac.jp In competitive inhibition, the inhibitor directly competes with the substrate for binding to the active site of the enzyme.

Further studies on intracellular fatty acid biosynthesis have shown that the higher inhibitory activity of this compound wB compared to this compound B on this pathway aligns with its stronger antibacterial activity. jmb.or.krresearchgate.net This suggests that the inhibition of fatty acid synthesis is a key contributor to the antibacterial effects of these compounds. jmb.or.krresearchgate.net

Table 3: Summary of this compound Inhibitory Mechanisms

This compound Derivative Enzyme Inhibition Mechanism Ki Value
This compound wB S. aureus FabI Mixed Not Reported
This compound B TEM-2 β-lactamase Competitive 0.1 µM

Data compiled from multiple research articles. kitasato-u.ac.jpresearchgate.netnih.gov

Biological Activities and Preclinical Applications of Panosialin

Preclinical Antimicrobial Activities

Panosialin and its derivatives have shown inhibitory effects against various microbial pathogens in laboratory settings.

The antibacterial potential of this compound has been evaluated against several bacterial species, including both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus

Panosialins A, B, wA, and wB have been found to inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI) of Staphylococcus aureus, a crucial enzyme in bacterial fatty acid synthesis. jmb.or.krnih.gov These compounds exhibited inhibitory concentrations (IC50) in the range of 3-5 μM against S. aureus FabI. jmb.or.krnih.gov In contrast, panosialins D and wD showed weak activity against S. aureus at a high concentration in paper disc assays. kitasato-u.ac.jp

Streptococcus pneumoniae

Similar to their effect on S. aureus, panosialins A, B, wA, and wB also potently inhibit the enoyl-ACP reductase (FabK) of Streptococcus pneumoniae, with IC50 values of 3-5 μM. jmb.or.krnih.gov This suggests that the antibacterial action of these this compound analogues against S. pneumoniae is also likely due to the inhibition of fatty acid biosynthesis. jmb.or.kr

Mycobacterium tuberculosis

The inhibitory activity of panosialins A, B, wA, and wB has also been observed against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. jmb.or.krnih.gov However, the inhibition was less potent compared to that against S. aureus and S. pneumoniae, with IC50 values ranging from 9-12 μM. jmb.or.krnih.gov

Bacillus subtilis

Weak antibacterial activity of panosialins D and wD against Bacillus subtilis has been reported at a high concentration using the paper disc method. kitasato-u.ac.jp

Escherichia coli

Panosialins D and wD did not show any effect on Escherichia coli at the concentrations tested. kitasato-u.ac.jp

Table 1: Antibacterial Activity of this compound Analogues

Compound/Analogue Target Bacterium Target Enzyme IC50 (µM) Activity Level
Panosialins A, B, wA, wB Staphylococcus aureus FabI 3-5 Strong
Panosialins A, B, wA, wB Streptococcus pneumoniae FabK 3-5 Strong
Panosialins A, B, wA, wB Mycobacterium tuberculosis InhA 9-12 Moderate
Panosialins D, wD Staphylococcus aureus Not Specified High Conc. Weak
Panosialins D, wD Bacillus subtilis Not Specified High Conc. Weak
Panosialins D, wD Escherichia coli Not Specified High Conc. None

The antifungal properties of this compound have been explored against a number of fungal species.

Aspergillus niger

Panosialins D and wD demonstrated weak antifungal activity against Aspergillus niger at a high concentration in paper disc diffusion assays. kitasato-u.ac.jp

Candida albicans

Weak antifungal activity of panosialins D and wD was also observed against Candida albicans at a high concentration using the paper disc method. kitasato-u.ac.jp

Mucor racemosus

In laboratory tests, panosialins D and wD exhibited weak antifungal activity against Mucor racemosus at a high concentration. kitasato-u.ac.jp

Pyricularia oryzae

Panosialins D and wD showed weak activity against the rice blast fungus Pyricularia oryzae at a high concentration in paper disc assays. kitasato-u.ac.jp

Table 2: Antifungal Activity of this compound D and wD

Fungal Species Activity Level (at high concentration)
Aspergillus niger Weak
Candida albicans Weak
Mucor racemosus Weak
Pyricularia oryzae Weak

Antibacterial Activity (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Mycobacterium tuberculosis, Bacillus subtilis, Escherichia coli)

Preclinical Antiviral Activity

The potential of this compound to inhibit viral replication has been investigated, particularly against the influenza virus.

Influenza A/Aichi virus

This compound has been reported to inhibit the influenza A/Aichi virus.

Immunomodulatory Effects of this compound Analogues

In addition to their antimicrobial activities, this compound analogues have been studied for their effects on the immune system.

A mixture of panosialins wA–wD was found to exhibit weak mitogenic activity, meaning it can weakly stimulate lymphocyte proliferation. kitasato-u.ac.jpjst.go.jp

The same mixture of panosialins wA–wD that showed weak mitogenic activity also demonstrated the ability to suppress the mitogenic activity induced by concanavalin (B7782731) A (ConA), lipopolysaccharide (LPS), and phytohemagglutinin (PHA). kitasato-u.ac.jpjst.go.jp This suggests a potential role for these compounds in modulating immune responses.

Table 3: Immunomodulatory Effects of this compound Analogues (wA-wD mixture)

Activity Effect
Mitogenic Activity Weakly stimulates lymphocyte proliferation
Suppression of Mitogen-Induced Activity Suppresses proliferation induced by ConA, LPS, and PHA

Mitogenic Activity

Preclinical Antitumor Activity and Cellular Sensitization

This compound, a compound produced by Streptomyces species, has demonstrated notable preclinical antitumor activity. archive.org Research has particularly focused on its ability to sensitize cancer cells to apoptosis-inducing agents, thereby enhancing their therapeutic effect.

Overcoming TRAIL Resistance in Cancer Cell Lines

A significant aspect of this compound's preclinical profile is its ability to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. researchgate.net While TRAIL is a promising anticancer agent due to its selective killing of transformed cells, many cancer types develop resistance, limiting its therapeutic efficacy. nih.govmdpi.com

This compound has been shown to synergistically act with TRAIL to sensitize resistant cancer cells. researchgate.net For instance, in studies involving human gastric adenocarcinoma cell lines (AGS), this compound wA, in combination with TRAIL, exhibited synergistic activity in overcoming TRAIL resistance. researchgate.net The primary mechanism behind this sensitization appears to be the upregulation of Death Receptor 5 (DR5). sci-hub.se DR5 is a key cell surface receptor that, upon binding with TRAIL, initiates the extrinsic apoptosis pathway. nih.govnih.gov By increasing the expression of DR5, this compound enhances the cancer cells' susceptibility to TRAIL-induced apoptosis. sci-hub.se

Table 1: Effect of this compound on TRAIL-Resistant Cancer Cells

Cell Line Compound Observed Effect Mechanism Reference
Human Gastric Adenocarcinoma (AGS) This compound wA Synergistic activity in sensitizing cells to TRAIL Overcoming TRAIL-resistance researchgate.net
Various Cancer Cell Lines This compound Induces apoptosis Upregulation of Death Receptor 5 (DR5) sci-hub.se

Impact on Cancer-Related Cellular Signaling Pathways

The antitumor effects of this compound are rooted in its ability to modulate specific cancer-related cellular signaling pathways. The most prominently identified pathway affected by this compound is the TRAIL/death receptor signaling pathway. sci-hub.seresearchgate.net

This compound's primary impact is the upregulation of Death Receptor 5 (DR5). sci-hub.se This upregulation is a critical event, as the surface expression of DR5 is a prerequisite for initiating the apoptotic signal upon TRAIL binding. nih.gov The increase in DR5 expression sensitizes cancer cells, making them more vulnerable to apoptosis.

Another key molecule in the death receptor pathway is the cellular FLICE-like inhibitory protein (c-FLIP), which acts as a major inhibitor of death receptor-mediated apoptosis by preventing the activation of caspase-8. nih.govplos.org The downregulation of anti-apoptotic proteins like c-FLIP is a common strategy to overcome TRAIL resistance. researchgate.net While direct modulation of c-FLIP by this compound is not explicitly detailed in the provided search results, its ability to sensitize cells to TRAIL suggests a potential influence on the balance of pro- and anti-apoptotic proteins within the death-inducing signaling complex (DISC).

Table 2: this compound's Impact on Cellular Signaling

Signaling Molecule/Pathway Effect of this compound Consequence Reference
Death Receptor 5 (DR5) Upregulation Sensitization to TRAIL-induced apoptosis sci-hub.se
TRAIL Signaling Pathway Enhancement of activity Overcoming TRAIL-resistance in cancer cells researchgate.netsci-hub.se

Structure Activity Relationships Sar of Panosialin Analogues

Correlation between Panosialin Structure and Enzyme Inhibitory Potency

Panosialins are a class of acyl-benzenediol sulfate (B86663) metabolites that have demonstrated potent inhibitory effects on various enzymes, particularly those involved in fatty acid synthesis in bacteria. koreascience.krresearchgate.net The fundamental structure, consisting of a substituted benzenediol core, is essential for its biological function. These compounds have shown significant inhibitory activity against enoyl-acyl carrier protein (ACP) reductases, which are critical enzymes in the bacterial fatty acid synthesis (FAS-II) system. koreascience.krresearchgate.net

Specifically, panosialins A, B, wA, and wB have been identified as potent inhibitors of Staphylococcus aureus FabI and Streptococcus pneumoniae FabK, with IC50 values in the low micromolar range (1.3-5.5 µM). koreascience.krresearchgate.net Their inhibitory action is generally stronger against these bacterial enzymes compared to Mycobacterium tuberculosis InhA, for which IC50 values are higher (9-12 µM). koreascience.kr The interaction between the this compound molecule and the enzyme's active site is a key determinant of its inhibitory potency. For instance, this compound wB has been shown to utilize a mixed mechanism of enzymatic inhibition. nih.gov Furthermore, panosialins have been shown to inhibit other enzymes, such as HIV-1 protease and α1,3-fucosyltransferase. kitasato-u.ac.jp

Influence of Sulfate Groups on this compound Activity

The sulfate groups on the this compound structure are critical for its biological activity. The number and position of these groups can significantly modulate the inhibitory potency. Panosialins are naturally occurring sulfated aromatic compounds. researchgate.net The presence of sulfate groups is often associated with the ability to inhibit enzymes. nih.gov

A comparative analysis between different this compound analogues reveals the importance of sulfation. For example, panosialins D and wD, which are bis(sodium sulfate) and monosodium sulfate derivatives respectively, exhibit strong inhibitory activity against several glycosidases. kitasato-u.ac.jpresearchgate.net this compound wD, with a single sulfate group, showed remarkably potent inhibition against yeast α-glucosidase, with an IC50 value in the nanomolar range (2.8 x 10⁻⁸ M), which is significantly lower than that of the bis-sulfated this compound D (4.5 x 10⁻⁶ M). kitasato-u.ac.jp Conversely, for other enzymes like almond β-glucosidase and jack bean α-mannosidase, this compound D was the more potent inhibitor. kitasato-u.ac.jp This suggests that the optimal sulfation pattern can be enzyme-specific. Furthermore, studies on panosialins A and B (disulfated) versus wA and wB (monosulfated) showed that the monosulfated versions had higher activity against certain bacterial strains, indicating that a single sulfate group can be more favorable for antibacterial efficacy in some cases. nih.gov

Role of Alkyl Chain Length and Substituents in this compound Biological Efficacy

The long alkyl chain is another defining feature of the this compound structure, and its length and composition play a significant role in the molecule's biological efficacy. researchgate.netmdpi.com This lipophilic chain is crucial for the interaction of this compound with the hydrophobic pockets of target enzymes and for its ability to permeate cell membranes.

Studies on various classes of molecules have consistently shown that modifying the alkyl chain length can dramatically alter biological activity. nih.govnih.govchemrxiv.org For instance, in certain surfactants, a longer alkyl chain leads to greater stability and efficacy in formulations. mdpi.com Similarly, the inhibitory activity of some compounds is directly influenced by the length of their alkyl chains. researchgate.net In the case of panosialins, the specific structure of the alkyl chain, such as in 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate) (this compound D), contributes to its potent glycosidase inhibitory activities. kitasato-u.ac.jpresearchgate.net The hydrophobic nature of the long alkyl chain likely facilitates the binding of the inhibitor to the enzyme, a common theme in structure-activity relationships where hydrophobic interactions are key. nih.govmdpi.com The presence of substituents on the alkyl chain can also fine-tune the biological activity.

Comparative SAR Analysis of this compound A, B, wA, wB, D, wD

A comparative analysis of different this compound analogues highlights the subtle yet significant impact of structural modifications on their inhibitory profiles. Panosialins A, B, wA, and wB were found to potently inhibit bacterial enoyl-ACP reductases. koreascience.krresearchgate.net Panosialins A and B possess two sulfate groups, while wA and wB have only one. nih.gov The "w" series (wA, wB, wD) represents analogues with one less sulfate group compared to their counterparts (A, B, D). nih.govkitasato-u.ac.jp

The monosulfated panosialins wA and wB demonstrated greater activity against P. aeruginosa, S. pneumoniae, and S. aureus than their disulfated counterparts, panosialins A and B. nih.gov This suggests that for antibacterial activity, a single sulfate group might be more advantageous. The higher inhibitory activity of this compound wB compared to this compound B on fatty acid biosynthesis was also consistent with its stronger effect on bacterial growth, reinforcing the idea that these compounds exert their antibacterial effects by targeting this pathway. koreascience.kr

Panosialins D and wD, which have a longer alkyl chain (13-methylpentadecyl), were identified as strong inhibitors of glycosidases. kitasato-u.ac.jpresearchgate.net A direct comparison of their inhibitory concentrations (IC50) reveals a varied relationship depending on the target enzyme.

Table 1: Comparative Glycosidase Inhibition by this compound D and wD kitasato-u.ac.jp

GlycosidaseThis compound D (IC50, M)This compound wD (IC50, M)
α-Mannosidase (jack bean)2.9 x 10⁻⁶5.9 x 10⁻⁶
α-Glucosidase (yeast)4.5 x 10⁻⁶2.8 x 10⁻⁸
β-Glucosidase (almond)2.7 x 10⁻⁶1.1 x 10⁻⁶
Sialidase (Arthrobacter)>1.8 x 10⁻⁵1.6 x 10⁻⁵

This data clearly shows that while this compound wD is an exceptionally potent inhibitor of yeast α-glucosidase, this compound D is a more effective inhibitor of jack bean α-mannosidase. kitasato-u.ac.jp

Table 2: Comparative Inhibition of Bacterial Enoyl-ACP Reductases by Panosialins koreascience.krkitasato-u.ac.jp

CompoundTarget EnzymeIC50 (µM)
Panosialins A, B, wA, wBS. aureus FabI3-5
Panosialins A, B, wA, wBS. pneumoniae FabK3-5

This comparative analysis underscores that the inhibitory profile of panosialins is a fine-tuned interplay between the aromatic core, the degree and position of sulfation, and the length and structure of the alkyl side chain.

Advanced Research Methodologies in Panosialin Studies

Isolation and Purification Techniques from Microbial Fermentation Broth and Mycelium

The primary source of panosialin is microbial fermentation, predominantly from various species of the genus Streptomyces. nih.gov The isolation and purification process is a critical multi-step procedure designed to recover these valuable compounds from complex fermentation mixtures. nih.gov The general strategy involves the repeated application of extraction and chromatographic separation methods to achieve a high degree of purity necessary for subsequent structural elucidation and biological assays. nih.gov

The process typically begins after large-scale fermentation, where the producing microorganism, such as Streptomyces sp. AN1761 or Streptomyces sp. OH-5186, generates the desired this compound compounds. nih.govnih.gov The first step is the separation of the liquid fermentation broth from the solid microbial cells (mycelium), as the location of the target product (intracellular or extracellular) dictates the initial recovery approach. farabi.university Panosialins have been successfully isolated from the culture broth. nih.gov

Following the initial separation, a series of extraction and chromatographic techniques are employed. nih.gov These methods separate the target compounds based on physical and chemical properties like size, charge, and polarity. Common techniques used in the purification of natural products like this compound include:

Solvent Extraction: To transfer the this compound from the aqueous broth to an organic solvent.

Ion-Exchange Chromatography: This method separates molecules based on their net surface charge and is suitable for charged compounds like the sulfated panosialins.

Size-Exclusion Chromatography: Separates molecules based on their size. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages to obtain highly purified this compound analogues. nih.gov

Table 1: Producing Organisms and Isolated this compound Analogues This table is interactive. You can sort and filter the data.

Producing Organism This compound Analogues Isolated Reference
Streptomyces sp. AN1761 Panosialins A, B, wA, wB nih.gov
Streptomyces sp. OH-5186 Panosialins D, wD nih.gov
Streptomyces pseudoverticillus OH-5186 Panosialins A–C, wA–wC, D, wD kitasato-u.ac.jp
Streptomyces (general) This compound nih.gov

Spectroscopic Elucidation Techniques for this compound Analogues (e.g., NMR, ESI-MS, IR)

Once a this compound analogue is purified, its exact chemical structure must be determined. This is accomplished using a combination of spectroscopic techniques that each provide unique pieces of structural information. researchgate.net The integration of data from methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for the complete structural elucidation of these complex molecules. nih.govnih.govgoogle.com

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the compound. High-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high accuracy. researchgate.netnih.gov Tandem MS (MS/MS) experiments provide further structural details by breaking the molecule apart and analyzing the resulting fragments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule. google.com One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments reveal how atoms are connected, providing definitive information on the molecule's bonding structure and stereochemistry. nih.govslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) or sulfate (B86663) (-SO₄) groups, by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov

Table 2: Spectroscopic Techniques in this compound Characterization This table is interactive. You can sort and filter the data.

Technique Type of Information Provided Reference
ESI-MS Molecular weight and molecular formula nih.govresearchgate.net
NMR Detailed atomic connectivity and stereochemistry nih.govgoogle.com
IR Identification of functional groups nih.gov

In vitro Enzymatic Assay Development and Kinetic Analysis (e.g., IC50 and Ki determination)

In vitro enzymatic assays are laboratory experiments that measure the effect of a compound on a specific, isolated enzyme. wikipedia.org For this compound, these assays are crucial for quantifying its inhibitory potency against various target enzymes. nih.govnih.gov The results of these assays are typically expressed using two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). edx.org

IC₅₀ Determination: The IC₅₀ value is the concentration of an inhibitor (e.g., this compound) required to reduce the activity of a specific enzyme by 50% under a given set of experimental conditions. wikipedia.org It is a common measure of drug potency, determined by measuring enzyme activity across a range of inhibitor concentrations and plotting a dose-response curve. edx.org While widely used, IC₅₀ values can be influenced by experimental conditions such as substrate concentration. ncifcrf.gov

Kᵢ Determination: The Kᵢ, or inhibition constant, is a more fundamental measure of an inhibitor's potency. ncifcrf.gov It represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic value that does not depend on substrate concentration. edx.orgncifcrf.gov A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus a more potent inhibitor. For example, this compound B was found to be a competitive inhibitor of TEM-2 β-lactamase with a Kᵢ value of 0.1 µM. kitasato-u.ac.jp Kinetic analysis can also reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). mdpi.com

Table 3: Inhibitory Activity (IC₅₀) of this compound Analogues Against Bacterial Enoyl-ACP Reductases This table is interactive. You can sort and filter the data.

This compound Analogue S. aureus FabI (IC₅₀ µM) S. pneumoniae FabK (IC₅₀ µM) M. tuberculosis InhA (IC₅₀ µM) Reference
This compound A 4.8 4.9 11.8 nih.gov
This compound B 3.5 3.2 9.2 nih.gov
This compound wA 4.5 4.8 11.2 nih.gov
This compound wB 3.2 3.0 9.0 nih.gov

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, e.g., a target enzyme). nih.govmdpi.com This structure-based drug design approach has become an essential tool in modern drug discovery. ijpras.com

The process involves several key steps:

Target Structure: A three-dimensional (3D) structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR, or built using homology modeling. nih.gov

Sampling: A docking algorithm systematically explores various possible conformations, positions, and orientations of the this compound molecule within the enzyme's active site. nih.gov This process is often referred to as "posing."

Scoring: A scoring function is then used to evaluate each pose, estimating the binding affinity. nih.gov The scores are ranked to identify the most stable and likely binding mode of the ligand-receptor complex. ijpras.com

Molecular docking provides valuable insights into the specific intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This understanding can elucidate the mechanism of inhibition at an atomic level and guide the rational design of new this compound analogues with improved potency and selectivity. mdpi.com

Cell-Based Assays for Evaluation of this compound Biological Activities (e.g., antimicrobial susceptibility testing, cytotoxicity assays, signaling pathway analysis)

Antimicrobial Susceptibility Testing: These assays determine the effectiveness of this compound against various microorganisms. Methods like the broth microdilution or paper disc diffusion assay are used to measure the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. kitasato-u.ac.jpmdpi.com Panosialins have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

Cytotoxicity Assays: It is essential to assess whether a potential drug is toxic to human or other mammalian cells. nih.gov Cytotoxicity assays measure the degree to which a compound induces cell damage or death. mdpi.com A common method is the MTT assay, which measures the metabolic activity of cells; a reduction in activity indicates a loss of cell viability and thus a cytotoxic effect. nih.gov Other assays may use specific dyes like propidium (B1200493) iodide to identify cells with compromised membranes. f1000research.com

Signaling Pathway Analysis: These advanced assays investigate how this compound might interfere with specific cellular communication pathways. nih.gov Techniques such as reporter gene assays can be used to monitor the activation or inhibition of a particular signaling cascade in response to treatment with the compound, providing deeper insight into its mechanism of action. sci-hub.se

Future Directions and Research Gaps in Panosialin Investigation

Discovery and Characterization of Novel Panosialin Derivatives and Analogues

A significant future direction lies in the discovery and synthesis of novel this compound derivatives and analogues. mdpi.com The goal is to generate new molecules with potentially enhanced biological activity, improved pharmacokinetic properties, or reduced off-target effects. longdom.org this compound, a phenolic lipid, serves as a scaffold for the synthesis of new derivatives. nih.gov For instance, the creation of this compound potassium salt is a strategy to increase water solubility for certain biomedical applications. ontosight.ai

Research has shown that structural modifications can significantly impact the efficacy and specificity of similar bioactive molecules. For example, studies on other natural products have demonstrated that altering alkyl chain lengths or the nature of polar head groups can fine-tune their inhibitory activity and antimicrobial spectrum. mdpi.com Analogues of this compound, such as panosialins A, B, wA, and wB, have already been identified and shown to possess inhibitory activity against various bacterial enzymes. The synthesis of further analogues could lead to compounds with superior potency or a broader range of action. mdpi.commdpi.com The creation of a library of this compound derivatives would enable comprehensive structure-activity relationship (SAR) studies, providing valuable insights into the chemical features essential for their biological function.

Table 1: Known this compound Analogues and Their Reported Activities

AnalogueReported Biological ActivityReference
This compound AInhibition of S. aureus FabI and S. pneumoniae FabK.
This compound BInhibition of S. aureus FabI and S. pneumoniae FabK.
This compound wACytotoxic activity; Inhibition of S. aureus FabI and S. pneumoniae FabK. researchgate.net researchgate.net
This compound wBInhibition of fatty acid biosynthesis in bacteria.
This compound Potassium SaltIncreased water solubility for potential biomedical applications. ontosight.ai ontosight.ai

In-Depth Elucidation of this compound Biosynthetic Pathways

While it is known that this compound is produced by Streptomyces species, the specific genetic and enzymatic pathways governing its biosynthesis are not fully understood. nih.govsci-hub.se A critical research gap is the detailed characterization of the this compound biosynthetic gene cluster (BGC). Identifying and functionally annotating the genes responsible for the synthesis of the alkylresorcinol core and its subsequent sulfation are essential next steps. geomar.de This involves sequencing the genome of a this compound-producing Streptomyces strain and using bioinformatics tools to locate the BGC.

Understanding the biosynthetic pathway involves identifying the specific enzymes, such as polyketide synthases (PKS) likely responsible for creating the alkyl chain, and sulfotransferases that attach the sulfate (B86663) groups. nih.govmdpi.com Functional genomics, including gene knockout experiments, can confirm the role of individual genes within the cluster. core.ac.uk Elucidating this pathway will not only provide fundamental knowledge but also open doors for metabolic engineering to create novel "unnatural" natural products and improve production yields. nih.gov

Comprehensive Identification and Validation of Undiscovered Molecular Targets

This compound is known to inhibit several enzymes, including glycoside hydrolases like neuraminidase and fatty acid biosynthesis enzymes such as FabI and FabK. nih.gov However, the full spectrum of its molecular targets within the cell is likely broader. Future research should focus on the comprehensive identification of all cellular components that interact with this compound. This is crucial for understanding its complete mechanism of action and potential off-target effects. longdom.org

Techniques such as affinity chromatography using immobilized this compound, coupled with mass spectrometry-based proteomics, can be employed to pull down and identify binding proteins from cell lysates. Validating these newly identified targets will be essential to confirm the biological relevance of these interactions. This will help to build a more complete picture of how this compound exerts its effects and may reveal novel therapeutic applications. The fatty acid biosynthesis (FAS-II) pathway, in particular, remains a promising area for discovering new targets for this compound and its derivatives. nih.govresearchgate.net

Advanced Mechanistic Studies Beyond Direct Enzyme Inhibition

Current knowledge of this compound's mechanism of action is largely centered on direct, competitive, or noncompetitive enzyme inhibition. nih.gov However, its biological effects may involve more complex mechanisms. Advanced studies are needed to explore these possibilities. For instance, this compound's anti-inflammatory properties may stem from its ability to modulate cell signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation. nih.gov It is also possible that this compound influences protein-protein interactions or alters membrane dynamics, given its amphiphilic nature. nih.gov

Investigating these advanced mechanisms could involve analyzing changes in gene expression, protein phosphorylation cascades, and the production of secondary messengers in cells treated with this compound. rsc.org Understanding whether this compound acts as a reversible or irreversible inhibitor for its various targets is also a key area for further study. nih.gov Biochemical analyses have suggested that this compound wB utilizes a mixed mechanism of enzymatic inhibition, highlighting the need for more detailed kinetic studies. mdpi.com

Application of Omics Technologies to this compound Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the effects of this compound. nih.govnih.gov These high-throughput methods can provide a global view of the molecular changes occurring within an organism or cell in response to this compound treatment. iarc.fr

Transcriptomics: Analyzing the transcriptome (all RNA transcripts) can reveal which genes are up- or down-regulated by this compound, pointing to the cellular pathways it affects. nih.gov

Proteomics: This involves the large-scale study of proteins and can identify changes in protein expression levels and post-translational modifications, offering insights into this compound's mechanism of action. metwarebio.com

Metabolomics: Studying the metabolome can show how this compound alters the metabolic profile of a cell, which is a direct reflection of its phenotype. frontiersin.orgmdpi.com

Integrating data from these different omics platforms can provide a comprehensive and holistic understanding of this compound's biological impact, helping to identify its primary targets and downstream effects, and to generate new hypotheses for further research. mdpi.comfrontiersin.org

Strategies for Enhanced and Sustainable this compound Production

To facilitate further research and potential therapeutic development, robust and scalable methods for this compound production are necessary. Current production relies on fermentation of the native Streptomyces strains, which may not be optimal. researchgate.net Future strategies should focus on enhancing production yields. This can be achieved through the optimization of fermentation conditions, including media composition, pH, and temperature. nih.gov

A more advanced approach involves heterologous expression of the this compound biosynthetic gene cluster in a more tractable host organism. actinobase.orgplos.org Genetically engineered "superhost" strains of Streptomyces or other bacteria like E. coli could be developed for this purpose. researchgate.netnih.gov These hosts are often modified to channel more resources towards the production of the desired secondary metabolite. actinobase.org Synthetic biology and metabolic engineering techniques can be used to reconstruct and optimize the biosynthetic pathway in these heterologous hosts, potentially leading to significantly higher and more sustainable production levels. nih.gov

Preclinical Investigation of this compound Efficacy in In Vivo Disease Models

While in vitro studies have demonstrated the potential of this compound, its efficacy must be validated in living organisms. Preclinical investigations using in vivo disease models are a critical next step. Given its reported anti-inflammatory and antimicrobial activities, suitable animal models could include those for inflammatory conditions like arthritis or skin inflammation, and infectious disease models. nih.govnih.govmdpi.com

In these studies, key parameters to assess would include the compound's ability to reduce inflammation markers (e.g., edema, cytokine levels) or bacterial load in infected tissues. nih.govmdpi.com These in vivo experiments are essential for evaluating the therapeutic potential of this compound and its derivatives and for understanding how they behave in a complex biological system. ontosight.ai The results of these preclinical studies will be crucial in determining whether this compound can be advanced into further stages of drug development.

Q & A

Q. How is panosialin identified and extracted from microbial sources?

this compound is isolated from Streptomyces pseudoverticillus and Streptomyces rimosus forma panosialinus via culture filtration. The compound is precipitated as a potassium salt by adding potassium ions to the aqueous filtrate, leveraging its low solubility in water. Sodium salts remain soluble, enabling selective crystallization . Key steps include:

  • Fermentation : Culturing Streptomyces strains under optimized conditions.
  • Filtration : Removing microbial biomass to obtain cell-free filtrate.
  • Crystallization : Adding KCl to precipitate this compound potassium salt, followed by recrystallization.

Q. What structural characteristics define this compound?

this compound is a mixture of 5-alkylbenzene-1,3-disulfonic acid derivatives. Structural analysis reveals three primary components:

  • 5-Isopentadecylbenzene-1,3-disulfonic acid.
  • 5-Isohexadecylbenzene-1,3-disulfonic acid.
  • Minor contributions from other 5-alkyl variants.
    Hydrolysis yields 5-alkylcatechol dimethyl ethers, confirming alkyl chain length variability (Figure 5, ).

Q. What initial bioactivity assessments are conducted on this compound?

this compound's inhibitory activity against viral sialidases is evaluated using enzyme kinetics. Example protocols include:

  • Substrate : Acetyl-L-phenylalanyl-L-diiodotyrosine (2 mM).
  • Assay conditions : 37°C, pH-adjusted solutions, and spectrophotometric measurement at 570 nm (Figure 4, ).
  • Controls : Co-administration with pepstatin (a known protease inhibitor) to isolate sialidase-specific effects.

Advanced Research Questions

Q. How can this compound extraction yield be optimized while addressing solubility challenges?

Optimization involves:

  • Counterion selection : Sodium salts enhance solubility for initial purification, while potassium salts enable crystallization .
  • pH modulation : Adjusting pH to stabilize sulfonic acid groups.
  • Temperature control : Crystallization at lower temperatures improves yield.
    Table 1 : Solubility Comparison of this compound Salts
Salt FormSolubility in WaterCrystallization Efficiency
SodiumHighLow
PotassiumLowHigh

Q. How to design enzyme inhibition experiments to evaluate this compound’s mechanism?

Use competitive inhibition assays with:

  • Variable substrate concentrations : To determine Michaelis-Menten constants (Kₘ, Vₘₐₓ).
  • Inhibitor titration : Measure this compound’s IC₅₀ and Kᵢ values.
  • Control groups : Include pepstatin (1.0 µg) to rule off-target effects (Figure 4, ).

Q. How to reconcile contradictory solubility data in this compound studies?

Discrepancies arise from salt forms (sodium vs. potassium) and alkyl chain heterogeneity. Mitigation strategies:

  • Standardize counterions : Report salt forms explicitly.
  • Analytical validation : Use NMR and HPLC to quantify alkyl chain distributions .

Q. What methodologies validate this compound’s structural data across independent studies?

  • Multi-technique approach : Combine X-ray crystallography (for crystalline salts), mass spectrometry (for molecular weight), and hydrolysis products (e.g., alkylcatechol derivatives) .
  • Reproducibility protocols : Document extraction and crystallization parameters per journal guidelines (e.g., Beilstein Journal’s experimental section standards ).

Q. How to conduct mechanistic studies on this compound’s enzyme inhibition?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Structural docking : Model this compound’s interaction with sialidase active sites using computational tools.
  • Mutagenesis studies : Identify critical residues in sialidase affected by this compound.

Methodological Best Practices

  • Experimental documentation : Follow PRISMA guidelines for systematic reviews of bioactivity data and Cochrane standards for intervention studies .
  • Data reporting : Separate raw datasets (e.g., kinetic curves) as supplementary material per analytical chemistry standards .
  • Conflict resolution : Use scoping studies to address literature inconsistencies and FINER criteria to refine research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.